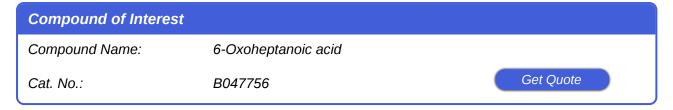


Spectroscopic Profile of 6-Oxoheptanoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-oxoheptanoic acid**, a molecule of interest in various chemical and pharmaceutical research domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The spectroscopic data for **6-oxoheptanoic acid** is summarized below, providing key quantitative information for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for **6-Oxoheptanoic Acid**



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11.5-12.0	Singlet	1H	-COOH
2.46	Triplet	2H	-CH ₂ -C=O
2.33	Triplet	2H	-CH ₂ -COOH
2.14	Singlet	3H	-C(=O)-CH₃
1.63	Multiplet	4H	-CH2-CH2-CH2-

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS). Data is compiled from typical values for similar functional groups and may vary slightly based on experimental conditions.

Table 2: 13C NMR Spectroscopic Data for 6-Oxoheptanoic Acid

Chemical Shift (ppm)	Assignment
209.1	C=O (ketone)
179.5	C=O (carboxylic acid)
43.2	-CH ₂ -C=O
33.8	-CH ₂ -COOH
29.8	-C(=O)-CH₃
28.6	-CH ₂ -
24.2	-CH₂-

Solvent: CDCl₃. Data is compiled from typical values for similar functional groups and may vary slightly based on experimental conditions.[1]

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for 6-Oxoheptanoic Acid

Wavenumber (cm ⁻¹)	Description	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
~2940, ~2860	C-H stretch	Aliphatic
~1710	C=O stretch	Carboxylic Acid (dimer) & Ketone (overlapping)
~1410	O-H bend	Carboxylic Acid
~1290	C-O stretch	Carboxylic Acid
~940	O-H bend (out-of-plane)	Carboxylic Acid

Sample preparation: Melt. The characteristic broad O-H stretch of a carboxylic acid is a key feature in the IR spectrum of this compound.[2][3][4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 6-Oxoheptanoic Acid (Electron Ionization)



m/z	Relative Intensity	Possible Fragment
144	Low	[M] ⁺ (Molecular Ion)
126	Moderate	[M - H₂O] ⁺
101	Moderate	[M - CH₃CO] ⁺
87	High	[M - C4H7O]+
58	High	[CH3COCH3]+
43	Very High	[CH₃CO] ⁺

The base peak is typically observed at m/z = 43, corresponding to the acetyl cation.[1][7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-20 mg of 6-oxoheptanoic acid for ¹H NMR or 20-50 mg for ¹³C NMR.[8][9]
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[8][9]
- Transfer the solution to a 5 mm NMR tube.[8]
- If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[9]
- Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[8][10]

Data Acquisition:



- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences. For ¹H NMR of carboxylic acids, the acidic proton signal may be broad and located far downfield (~12 ppm).
 [4][6] For ¹³C NMR, carboxyl carbons typically appear in the 165-185 ppm range.[4][6]

Infrared (IR) Spectroscopy

Sample Preparation (Melt/Thin Film):

- Place a small amount of solid 6-oxoheptanoic acid onto one salt plate (e.g., NaCl or KBr).
- Gently heat the plate to melt the solid, or if it is a low-melting solid, place a second salt plate
 on top and apply gentle pressure to create a thin film.
- Alternatively, dissolve the sample in a volatile solvent, deposit the solution onto a salt plate, and allow the solvent to evaporate.

Data Acquisition:

- Place the salt plate assembly into the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty spectrometer.
- Acquire the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Key absorptions for carboxylic acids include a very broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹.[2][4][6]

Mass Spectrometry (GC-MS)

Sample Preparation:



- For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary for carboxylic acids to increase their volatility. A common method is esterification (e.g., to form the methyl ester).
- Alternatively, for direct infusion or liquid chromatography-mass spectrometry (LC-MS), dissolve a small amount of 6-oxoheptanoic acid in a suitable solvent such as methanol or acetonitrile.[11][12][13][14]

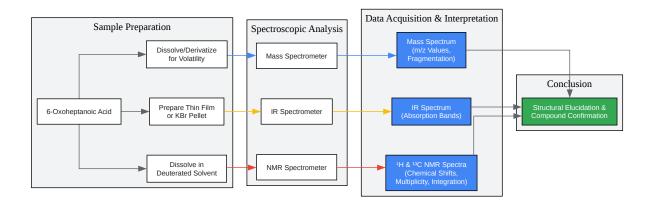
Data Acquisition (Electron Ionization - EI):

- The sample is introduced into the ion source of the mass spectrometer (e.g., via a GC column).
- In the ion source, molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like **6-oxoheptanoic acid** is depicted below.





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Caption: Workflow for Spectroscopic Analysis of 6-Oxoheptanoic Acid.

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